
3-(4-Methoxybenzoyl)-4-methylpyridine
Descripción general
Descripción
The compound “3-(4-Methoxybenzoyl)-4-methylpyridine” likely belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .
Synthesis Analysis
While specific synthesis methods for “3-(4-Methoxybenzoyl)-4-methylpyridine” are not available, similar compounds such as 4-Methoxybenzyl esters are synthesized using mild reaction conditions . The 4-methoxybenzyl (PMB) ester is a common protecting group in organic synthesis .Molecular Structure Analysis
The molecular structure of “3-(4-Methoxybenzoyl)-4-methylpyridine” would likely include a pyridine ring substituted with a methoxybenzoyl group and a methyl group .Chemical Reactions Analysis
The 4-methoxybenzyl (PMB) ester, a similar compound, is known for its stability under many reaction conditions and can be used in a variety of settings .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Stilbazole derivatives, closely related to 3-(4-Methoxybenzoyl)-4-methylpyridine, have been studied for their crystal structures, providing insights into molecular interactions and geometries. For instance, Antony et al. (2018) investigated the crystal structures of two stilbazole derivatives, highlighting the significance of molecular salts in crystallization and molecular arrangements (Antony et al., 2018).
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds from derivatives of 3-(4-Methoxybenzoyl)-4-methylpyridine. For instance, Xiang-jun (2006) synthesized a compound from 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide, demonstrating the potential for creating new molecules with specific properties (Pan Xiang-jun, 2006).
Photodynamic Therapy for Cancer
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment. These compounds, having high singlet oxygen quantum yields, are crucial for the effectiveness of Type II photosensitizers in cancer therapy (Pişkin et al., 2020).
Aliphatic Aldehydes Synthesis
The synthesis of aliphatic aldehydes, including 3-(4-Methoxybenzoyl)-4-methylpyridine derivatives, is another area of focus. Krivokolysko et al. (2013) explored this, showing the potential for creating a range of pyridine-thiones, contributing to the development of new chemical entities (Кривоколыско et al., 2013).
Schiff Base Synthesis
The synthesis of Schiff bases, utilizing derivatives of 3-(4-Methoxybenzoyl)-4-methylpyridine, has been explored for its potential in creating novel organic compounds. Linsha (2015) investigated this synthesis process, contributing to the understanding of molecular interactions and compound formations (Bai Linsha, 2015).
Propiedades
IUPAC Name |
(4-methoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-7-8-15-9-13(10)14(16)11-3-5-12(17-2)6-4-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAMMZHMPLVPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




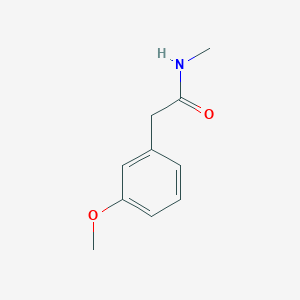

![4,6-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1421683.png)
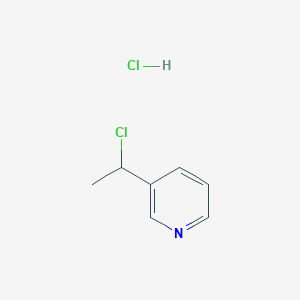
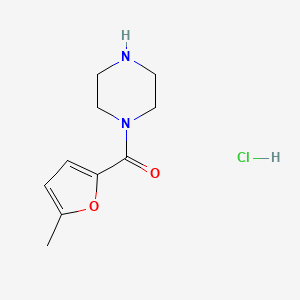


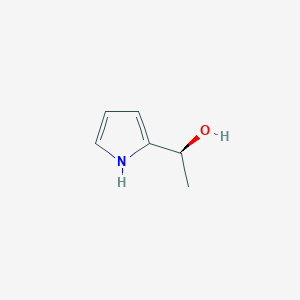
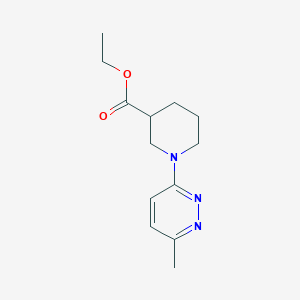
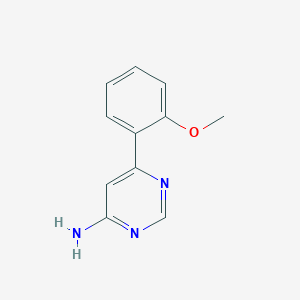

![6-ethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1421698.png)
![2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421700.png)